molecular formula C27H27N3O3 B11159924 N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11159924
M. Wt: 441.5 g/mol
InChI Key: RFONRNBAQYWOOB-UHFFFAOYSA-N
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Description

N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, a carbamoyl group, and two methylphenyl groups, making it a subject of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the carbamoyl and methylphenyl groups. One common method involves the reaction of 4-methylbenzylamine with 2-isocyanatobenzoyl chloride to form the intermediate carbamate. This intermediate is then reacted with 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide in the presence of light or radical initiators.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H27N3O3

Molecular Weight

441.5 g/mol

IUPAC Name

1-(4-methylphenyl)-N-[2-[(4-methylphenyl)methylcarbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C27H27N3O3/c1-18-7-11-20(12-8-18)16-28-27(33)23-5-3-4-6-24(23)29-26(32)21-15-25(31)30(17-21)22-13-9-19(2)10-14-22/h3-14,21H,15-17H2,1-2H3,(H,28,33)(H,29,32)

InChI Key

RFONRNBAQYWOOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)C

Origin of Product

United States

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